molecular formula C19H15BrN4O2S2 B11237537 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide

Cat. No.: B11237537
M. Wt: 475.4 g/mol
InChI Key: MNFZOMNRZFFDFI-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide is a complex organic compound that features a benzothiazole ring, an oxadiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide typically involves multiple steps, including the formation of the benzothiazole ring, the oxadiazole ring, and the final coupling with the bromophenyl group. One common method involves the use of a Knoevenagel condensation reaction, followed by cyclization and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s benzothiazole ring is known to interact with various biological targets, including GABA receptors and sodium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide is unique due to its combination of a benzothiazole ring, an oxadiazole ring, and a bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15BrN4O2S2

Molecular Weight

475.4 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C19H15BrN4O2S2/c20-12-5-7-13(8-6-12)21-17(25)9-10-18-23-16(24-26-18)11-27-19-22-14-3-1-2-4-15(14)28-19/h1-8H,9-11H2,(H,21,25)

InChI Key

MNFZOMNRZFFDFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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